(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
Overview
Description
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with the iron in the heme moiety of cyp-450 .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains .
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. It is studied for its anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- (5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
- (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl phenyl carbamate
- N-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylbenzenesulfonamide
Uniqueness
What sets (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13(11-7-3-1-4-8-11)14-16-17-15(20)18(14)12-9-5-2-6-10-12/h1-10,13,19H,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNFBNMROZZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNC(=S)N2C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152173 | |
Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21358-25-8 | |
Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21358-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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